molecular formula C5H9NO B129406 2-Piperidone CAS No. 675-20-7

2-Piperidone

Cat. No. B129406
CAS RN: 675-20-7
M. Wt: 99.13 g/mol
InChI Key: XUWHAWMETYGRKB-UHFFFAOYSA-N
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Description

2-Piperidone is a chemical compound characterized by a six-membered ring containing nitrogen and a ketone functional group. It serves as an important intermediate in the synthesis of various alkaloids and pharmaceuticals. The compound's utility stems from its ability to undergo a range of chemical transformations, making it a versatile building block in organic synthesis .

Synthesis Analysis

The synthesis of 2-piperidone derivatives has been explored through various methods. One approach involves the reduction of beta-keto esters using bakers' yeast or lipase-mediated transesterification to yield chiral 2-piperidone building blocks. These intermediates are then used to synthesize complex 3-piperidinol alkaloids . Another method includes the environmentally friendly asymmetric total synthesis of 3-hydroxy-2-piperidone alkaloids through direct C–H oxidation and Baker’s yeast reduction . Additionally, 2-piperidones have been synthesized from biomass-derived furfural, demonstrating the potential for sustainable production routes . The conversion of 2-azetidinones to 2-piperidones has also been reported, showcasing a strategy for ring expansion to access piperidine alkaloids .

Molecular Structure Analysis

The molecular structure of 2-piperidone derivatives is crucial for their biological activity. For instance, the stereochemical purity of substituted 2-piperidones has been determined to be essential for their function as EP4 prostanoid receptor agonists . The conformational aspects of 3,5-bis(arylidene)-4-piperidones and related N-acryloyl analogues have been studied, revealing that the presence of an acryloyl group affects the relative positions of aryl rings, which in turn influences cytotoxicity .

Chemical Reactions Analysis

2-Piperidone and its derivatives participate in a variety of chemical reactions. The Mannich reaction has been employed to synthesize 2,6-diaryl-3-methyl-4-piperidone derivatives, which were further converted to oximes and thiosemicarbazones for biological activity studies . The reductive ring opening of 2-azetidinones followed by lactam formation has been used to prepare nonracemic 2-piperidones . Moreover, the synthesis of 3-(4-piperidylidene)-1,3-dihydro-2H-indol-2-one derivatives has been achieved through selective reduction of carbonyl groups, highlighting the reactivity of the piperidone ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-piperidone derivatives are influenced by their molecular structure. These properties are key to their biological activities and pharmaceutical applications. For example, the antimicrobial activity of amino acid-incorporated piperidones against specific bacterial strains has been attributed to their structural features . The cytotoxic properties of bis(arylidene) piperidones have been correlated with the size of the aryl substituents, indicating the importance of steric factors . The selective inhibition of β-amyloid aggregation and neuroinflammation by 2-piperidone derivatives has been linked to their ability to bind to specific protein targets, demonstrating the significance of their chemical properties in therapeutic applications .

Scientific Research Applications

  • Anti-Asthmatic Activity : 2-Piperidone has shown promising results as an anti-asthmatic agent. A study found that 2-Piperidone exhibited significant antihistaminic activity, indicating its potential as a novel antiasthmatic drug (Mamillapalli, Rahaman Shaik, & Avula, 2020).

  • Antihypertensive Effects : Research on a compound related to 2-Piperidone, namely 3,3,5,5-tetramethyl-4-piperidone (TMP), extracted from Marasmius androsaceus, demonstrated significant antihypertensive effects. This compound also showed a ganglionic blocking property, which is partially responsible for its antihypertensive effect (Zhang et al., 2009).

  • Anti-Cancer Properties : Piperidone compounds, including 2-Piperidone, have been found to induce apoptosis in leukemia/lymphoma cells. They function by inhibiting the proteasome, leading to activation of pro-apoptotic pathways (Contreras et al., 2018).

  • Alzheimer's Disease Treatment : Novel 2-Piperidone derivatives have been evaluated for their potential in treating Alzheimer's disease. These compounds showed significant potency in inhibiting Aβ(1-42) self-aggregation, which is a key factor in Alzheimer's disease (Li, Chen, & Jiang, 2016).

  • Prostanoid Receptor Ligands : 2-Piperidones have been identified as potent agonists at the EP4 prostanoid receptor, displaying high affinity and subtype selectivity. This finding has implications for their use in treating various conditions mediated by prostanoid receptors (Elworthy et al., 2005).

  • Synthesis and Biological Activities : A study on the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives demonstrated various biological activities, including analgesic, local anesthetic, and antifungal properties. These compounds showed potential for further development in medicinal chemistry (Rameshkumar et al., 2003).

  • Antibacterial Activity : Research on 4-piperidone curcumin analogues revealed significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of these compounds in addressing antibiotic resistance (Damayanti, Ritmaleni, & Setyowati, 2020).

  • Cancer Therapy : A novel bis-benzylidine piperidone showed effectiveness against multiple myeloma lines and other cancer types, suggesting its potential as a therapy for cancer (Anchoori et al., 2013).

Future Directions

Piperidines, including 2-Piperidone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-2-one
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InChI

InChI=1S/C5H9NO/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7)
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InChI Key

XUWHAWMETYGRKB-UHFFFAOYSA-N
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Canonical SMILES

C1CCNC(=O)C1
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Molecular Formula

C5H9NO
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Related CAS

25036-00-4
Record name 2-Piperidinone, homopolymer
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DSSTOX Substance ID

DTXSID1060976
Record name 2-Piperidone
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Molecular Weight

99.13 g/mol
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Physical Description

White or off-white crystalline solid; [Alfa Aesar MSDS], Solid
Record name 2-Piperidone
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Solubility

291 mg/mL at 25 °C
Record name 2-Piperidinone
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Product Name

2-Piperidone

CAS RN

675-20-7, 27154-43-4
Record name 2-Piperidone
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Melting Point

39.5 °C
Record name 2-Piperidinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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